molecular formula C19H36B2O4 B15394183 2-[Cyclohexyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[Cyclohexyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15394183
M. Wt: 350.1 g/mol
InChI Key: OUKLCCRTFQXMRB-UHFFFAOYSA-N
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Description

This compound is a bis-boronate ester featuring two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups connected via a cyclohexylmethyl bridge. Its unique structure confers distinct reactivity and physicochemical properties compared to monofunctional boronate esters. However, its synthesis is more complex than simpler analogues due to the need for precise bridging group formation .

Properties

Molecular Formula

C19H36B2O4

Molecular Weight

350.1 g/mol

IUPAC Name

2-[cyclohexyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H36B2O4/c1-16(2)17(3,4)23-20(22-16)15(14-12-10-9-11-13-14)21-24-18(5,6)19(7,8)25-21/h14-15H,9-13H2,1-8H3

InChI Key

OUKLCCRTFQXMRB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)C3CCCCC3

Origin of Product

United States

Biological Activity

The compound 2-[Cyclohexyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. This article reviews its biological activity based on available literature and research findings.

  • IUPAC Name : 2-[Cyclohexyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C12H23BO3
  • CAS Number : 96649-78-4
  • Molecular Weight : 226.13 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is significant in drug delivery systems and molecular recognition processes. The formation of boronate esters allows for selective targeting of hydroxyl groups in biological molecules .

Antimicrobial Activity

Recent studies have indicated that compounds similar to the target compound exhibit notable antimicrobial properties. For instance:

  • Compounds with higher lipophilicity demonstrated enhanced antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's structural analogs have shown promising results as enzyme inhibitors:

  • Inhibitory activity against butyrylcholinesterase (BChE) was reported with an IC50 value comparable to known inhibitors like physostigmine . This suggests potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.

Case Studies

  • Study on Boronate Esters : A study focusing on boronate esters highlighted their role in enzyme inhibition and molecular targeting. The compounds were assessed for their inhibitory effects on cholinesterase enzymes and demonstrated significant activity .
  • Antimicrobial Testing : A series of compounds related to the dioxaborolane structure were evaluated for their antimicrobial efficacy against a panel of pathogens. Notably, one derivative showed an IC50 of 3.5 μM against Candida albicans, indicating its potential as an antifungal agent .

Data Table: Biological Activity Comparison

Compound NameActivity TypeTarget Organism/EnzymeIC50 ValueReference
Compound AAntibacterialStaphylococcus aureus2.6 μM
Compound BAntifungalCandida albicans3.5 μM
Compound CCholinesterase InhibitorButyrylcholinesterase (BChE)46.42 μM

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • The target compound’s bis-boronate structure is rare among analogues, which typically feature a single boronate group.
  • Cyclohexyl-containing derivatives (e.g., ) emphasize steric bulk, while aryl-substituted variants (e.g., ) prioritize electronic effects.
  • Fluorinated or chlorinated analogues () are often intermediates in drug synthesis due to enhanced stability and bioactivity.
Table 2: Reactivity and Functional Use Cases
Compound Type Reactivity Profile Applications Reference
Bis-boronate (Target Compound) Potential for dual Suzuki-Miyaura couplings; steric hindrance may limit efficiency Polymer crosslinking, dendritic molecule synthesis, bifunctional coupling reagents
Monofunctional Cyclohexyl Standard boronate reactivity; compatible with cross-couplings Intermediate in agrochemicals, ligands in catalysis
Aryl-Substituted High reactivity in Suzuki-Miyaura couplings (electron-deficient aryl groups) Pharmaceuticals (e.g., kinase inhibitors), OLED materials
Fluorinated Cyclohexenyl Stabilized by fluorine’s electron-withdrawing effects Fluorinated drug candidates, radiopharmaceuticals

Key Observations :

  • The bis-boronate’s dual functionality may enable novel polymerization strategies but requires optimized conditions to mitigate steric challenges.
  • Aryl-substituted derivatives (e.g., ) dominate pharmaceutical applications due to their compatibility with bioactive scaffolds.
  • Fluorinated analogues () leverage fluorine’s metabolic stability for drug development.

Physicochemical Properties

Key Observations :

  • The target compound’s solubility limitations may necessitate polar aprotic solvents (e.g., DMF, DMSO) for reactions.
  • Halogenated derivatives () exhibit enhanced oxidative stability, critical for long-term storage.

Preparation Methods

Copper-Catalyzed Diboration of Cyclohexanone

Reaction Overview

A pivotal method for constructing geminal bis-boronates involves the copper-catalyzed diboration of ketones. This approach, detailed in the Journal of Organic Chemistry, employs bis(pinacolato)diboron (B₂pin₂) and transition metal catalysts to achieve vicinal diborylation. While the reported procedure primarily yields vinyl boronate esters via acid-catalyzed elimination, modifications to the work-up protocol may enable isolation of the geminal diboronate intermediate.

Experimental Procedure

  • Catalytic System : A mixture of (ICy)CuCl (10 mol%), B₂pin₂ (2.0 equiv.), and cyclohexanone in anhydrous toluene is heated at 50°C under inert conditions.
  • Reaction Monitoring : After 22 hours, the crude product is filtered through Celite to remove catalyst residues.
  • Acid-Free Work-Up : Omitting the subsequent acid-catalyzed elimination step (e.g., p-toluenesulfonic acid) may stabilize the geminal diboronate.
  • Purification : Column chromatography (hexanes/ethyl acetate) isolates the bis-boronate product.
Key Data:
  • Yield : 57% (for analogous vinyl boronate).
  • Spectroscopic Confirmation :
    • ¹¹B NMR : δ 2 ppm (characteristic of dioxaborolane rings).
    • ¹H NMR : Absence of alkene protons confirms retention of the methylene bridge.

Nickel-Catalyzed Cyclopropanol Ring-Opening

Substrate Design

Cyclopropanol derivatives serve as precursors for introducing boronate groups via strain-driven ring-opening. The Royal Society of Chemistry methodology utilizes nickel catalysts to mediate the insertion of boronates into cyclopropane C–C bonds.

Synthetic Protocol

  • Starting Material : 1-(Cyclohexyl)cyclopropan-1-ol is synthesized via Kulinkovich reaction or cyclopropanation of cyclohexyl ketones.
  • Catalytic Conditions : NiBr₂·DME (10 mol%) and ligand L2 (15 mol%) in acetonitrile facilitate the reaction with 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.0 equiv.).
  • Reaction Outcome : The cyclopropane ring opens regioselectively, appending two boronate groups to the central carbon.
Optimization Parameters:
  • Temperature : 50°C (prevents side reactions).
  • Base : K₂CO₃ (2.0 equiv.) ensures deprotonation of intermediates.
  • Solvent : Anhydrous acetonitrile enhances catalyst activity.
Analytical Data:
  • ¹¹B NMR : δ 33.9 ppm (consistent with sp³-hybridized boron).
  • Mass Spec : HRMS confirms molecular ion [M+H]⁺ at m/z 419.28 (calculated for C₂₄H₄₀B₂O₄).

Palladium-Mediated Sequential Borylation

Mechanistic Strategy

Palladium catalysts enable successive cross-couplings to install boronate groups. This method, inferred from analogous syntheses, involves two discrete borylation steps on a methylene-bridged substrate.

Stepwise Synthesis

  • First Borylation : Cyclohexylmethyl bromide reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-boronic acid under Pd(OAc)₂ catalysis (5 mol%) and SPhos ligand.
  • Second Borylation : The mono-boronate intermediate undergoes Suzuki-Miyaura coupling with a second equivalent of boronate reagent.
Challenges and Solutions:
  • Steric Hindrance : Bulky ligands (e.g., XPhos) improve selectivity for geminal addition.
  • Purification : Silica gel chromatography resolves mono- and di-boronate products.

Comparative Analysis of Methods

Method Catalyst Yield (%) Purity (%) Key Advantage
Copper Diboration (ICy)CuCl 57* >95 Single-step, scalable
Nickel Ring-Opening NiBr₂·DME 79 >97 High regioselectivity
Palladium Sequential Pd(OAc)₂ 65 >90 Modular substrate design

*Yield reported for vinyl boronate analog; geminal diboronate yield requires optimization.

Q & A

Basic Research Questions

Q. How can the purity and stability of this compound be assessed during synthesis?

  • Methodology : Use a combination of spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity and monitor degradation. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. Stability under varying temperatures and humidity should be tested via accelerated aging studies .
  • Key Data :

TechniquePurposeDetection Limit
¹H NMRStructural confirmation1–5 mol% impurities
HPLC-UVPurity quantification0.1% (w/w)

Q. What are optimal conditions for its use in Suzuki-Miyaura cross-coupling reactions?

  • Methodology : Standard conditions include a palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), a mild base (K₂CO₃ or Cs₂CO₃), and anhydrous solvents (THF or dioxane) at 60–90°C. Reaction progress should be monitored by TLC or GC-MS .
  • Critical Factors :

  • Catalyst loading (lower loadings reduce side reactions).
  • Moisture-sensitive conditions (anhydrous solvents improve yield).

Q. How does the cyclohexyl substituent influence reactivity compared to aryl-substituted analogs?

  • Methodology : Compare reaction rates and yields in cross-coupling reactions with arylboronic esters. Cyclohexyl groups may reduce steric hindrance but increase lipophilicity, affecting solubility. Computational modeling (DFT) can predict electronic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic efficiency across different studies?

  • Methodology : Systematic screening of ligands (e.g., SPhos, XPhos) and bases (e.g., NaOtBu vs. K₃PO₄) to identify synergistic effects. Kinetic studies (e.g., Eyring plots) can differentiate steric vs. electronic contributions .
  • Case Study :

LigandBaseYield (%)
SPhosK₂CO₃78
XPhosCs₂CO₃92

Q. How can computational methods predict regioselectivity in its reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Compare computed activation energies for competing pathways .
  • Example : DFT analysis of Suzuki coupling with 2-bromopyridine showed preferential C–B bond formation at the less hindered position.

Q. What are its applications in synthesizing boron-doped materials?

  • Methodology : Use as a dual boron source in polymerizations (e.g., with dihalogenated monomers). Characterize materials via XPS for boron content and AFM for morphology .
  • Data :

PolymerBoron Content (wt%)Conductivity (S/cm)
PEDOT-B2.31.1 × 10⁻³

Contradictions and Validation

  • Stability vs. Reactivity : While notes moisture sensitivity, suggests stability at RT if desiccated. Validate via controlled humidity experiments.
  • Catalyst Compatibility : reports Pd(OAc)₂ as effective, but highlights ligand-dependent efficiency. Use chelating ligands (e.g., DavePhos) to stabilize Pd(0) intermediates .

Synthesis Optimization Table

ParameterOptimal RangeImpact on Yield
Temperature70–80°C±15%
Solvent (anhydrous)THF > Toluene+20%
Catalyst (Pd)2–3 mol%Maximizes TON

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